molecular formula C10H13BrN2 B12067174 5-Bromo-N-cyclopentylpyridin-3-amine

5-Bromo-N-cyclopentylpyridin-3-amine

Cat. No.: B12067174
M. Wt: 241.13 g/mol
InChI Key: OQGQDJOXTSUPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-cyclopentylpyridin-3-amine is a chemical compound with the molecular formula C10H13BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 5-position and a cyclopentyl group attached to the nitrogen atom of the pyridine ring makes this compound unique. It is used in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with cyclopentylboronic acid in the presence of a palladium catalyst . The reaction is carried out under mild conditions, usually in a solvent like dichloromethane or methanol.

Industrial Production Methods

Industrial production of 5-Bromo-N-cyclopentylpyridin-3-amine often involves scalable processes that ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. The key steps include bromination, cyclopentylation, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclopentylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-N-cyclopentylpyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclopentylpyridin-3-amine involves its interaction with specific molecular targets. The bromine atom and the cyclopentyl group play crucial roles in its binding affinity and selectivity. The compound can modulate various biochemical pathways, including enzyme inhibition and receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 5-Bromo-N-cyclohexylpyridin-3-amine
  • 5-Bromo-N-cyclopropylpyridin-3-amine

Uniqueness

5-Bromo-N-cyclopentylpyridin-3-amine is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

5-bromo-N-cyclopentylpyridin-3-amine

InChI

InChI=1S/C10H13BrN2/c11-8-5-10(7-12-6-8)13-9-3-1-2-4-9/h5-7,9,13H,1-4H2

InChI Key

OQGQDJOXTSUPBT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=CC(=CN=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.